molecular formula C7H4BrFO2 B6357087 2-Bromo-6-fluoro-4-hydroxybenzaldehyde CAS No. 1629141-29-2

2-Bromo-6-fluoro-4-hydroxybenzaldehyde

Cat. No.: B6357087
CAS No.: 1629141-29-2
M. Wt: 219.01 g/mol
InChI Key: OHNADCAMSNTRIP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups.

Mechanism of Action

Target of Action

It is known that this compound is primarily used as an intermediate in the synthesis of various physiologically active compounds . Therefore, the specific targets would depend on the final compound that is synthesized using 2-Bromo-6-fluoro-4-hydroxybenzaldehyde.

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere at -78°C. This is followed by the addition of methyl formate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-hydroxybenzaldehyde is unique due to the presence of bromine, fluorine, and hydroxyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-fluoro-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNADCAMSNTRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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